3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2,3-dimethylcyclohexyl)benzamide 3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2,3-dimethylcyclohexyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15068221
InChI: InChI=1S/C23H24ClN3O2S/c1-13-5-3-8-19(14(13)2)25-21(28)15-6-4-7-17(11-15)27-22(29)18-10-9-16(24)12-20(18)26-23(27)30/h4,6-7,9-14,19H,3,5,8H2,1-2H3,(H,25,28)(H,26,30)
SMILES:
Molecular Formula: C23H24ClN3O2S
Molecular Weight: 442.0 g/mol

3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2,3-dimethylcyclohexyl)benzamide

CAS No.:

Cat. No.: VC15068221

Molecular Formula: C23H24ClN3O2S

Molecular Weight: 442.0 g/mol

* For research use only. Not for human or veterinary use.

3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2,3-dimethylcyclohexyl)benzamide -

Specification

Molecular Formula C23H24ClN3O2S
Molecular Weight 442.0 g/mol
IUPAC Name 3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2,3-dimethylcyclohexyl)benzamide
Standard InChI InChI=1S/C23H24ClN3O2S/c1-13-5-3-8-19(14(13)2)25-21(28)15-6-4-7-17(11-15)27-22(29)18-10-9-16(24)12-20(18)26-23(27)30/h4,6-7,9-14,19H,3,5,8H2,1-2H3,(H,25,28)(H,26,30)
Standard InChI Key OHPBGKCMMZDNTR-UHFFFAOYSA-N
Canonical SMILES CC1CCCC(C1C)NC(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C=C(C=C4)Cl)NC3=S

Introduction

The compound 3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2,3-dimethylcyclohexyl)benzamide is a derivative of quinazoline, a heterocyclic aromatic organic compound. Quinazoline derivatives are widely studied due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific structure of this compound incorporates a quinazolinone core functionalized with sulfur and chlorine atoms, as well as a benzamide moiety linked to a dimethylcyclohexyl group.

This article provides an in-depth exploration of the compound's synthesis, structural properties, and potential biological significance based on available data.

Structural Overview

The molecular structure of 3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2,3-dimethylcyclohexyl)benzamide can be described as follows:

PropertyDetails
Molecular FormulaC22H22ClN3O2S
Molecular Weight427.95 g/mol
Core StructureQuinazolinone with sulfur and chlorine substituents
Functional GroupsBenzamide, dimethylcyclohexyl moiety
IUPAC Name3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2,3-dimethylcyclohexyl)benzamide

Synthesis

The synthesis of this compound likely involves multi-step reactions starting from commercially available precursors. The general synthetic strategy for similar quinazoline derivatives includes:

  • Formation of the Quinazolinone Core:

    • Cyclization reactions involving anthranilic acid derivatives and isocyanates or carbodiimides.

    • Functionalization with sulfur (e.g., via thiolation) and halogenation (chlorination).

  • Introduction of Benzamide Moiety:

    • Reaction of the quinazoline derivative with benzoyl chloride or benzamide derivatives under appropriate conditions.

  • Attachment of Dimethylcyclohexyl Group:

    • Substitution reactions involving alkyl halides or Grignard reagents to introduce the dimethylcyclohexyl group.

Analytical Data

The characterization of this compound typically involves advanced spectroscopic techniques:

TechniquePurpose/Findings
1H NMR & 13C NMRIdentification of hydrogen and carbon environments; confirms quinazoline backbone .
IR SpectroscopyDetection of functional groups (e.g., C=O stretching in amide and quinazoline rings) .
Mass Spectrometry (MS)Molecular weight confirmation and structural fragmentation analysis .

Comparative Analysis with Similar Compounds

To better understand the potential applications of this compound, comparisons can be drawn with structurally related molecules:

Compound NameActivityStructural Similarity
3-(7-chloroquinazolinone)-benzenesulfonamideAntimicrobialShares quinazoline core .
N-(5-Aryl-thiazol)-benzenesulfonamidesAnticancerSulfur-containing heterocycles .
Quinazolinone derivatives linked to oxadiazole ringsAntimicrobial/anticancerFunctionalized quinazoline scaffold .

Future Directions

Further research is needed to explore the pharmacokinetics, toxicity, and detailed mechanism of action for this compound. Key areas for future studies include:

  • In vitro testing against cancer cell lines and bacterial strains.

  • Molecular docking studies to predict binding interactions with biological targets.

  • Toxicological profiling to ensure safety for therapeutic use.

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